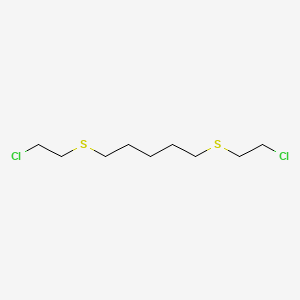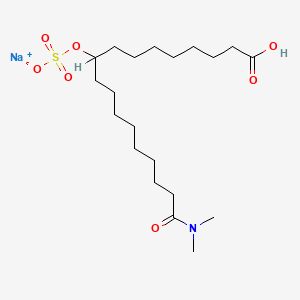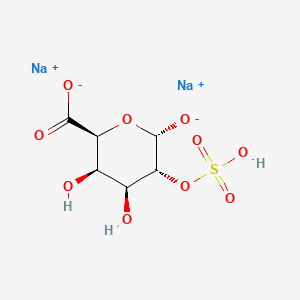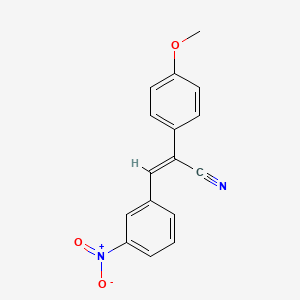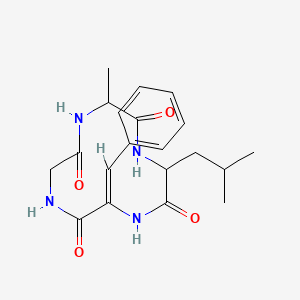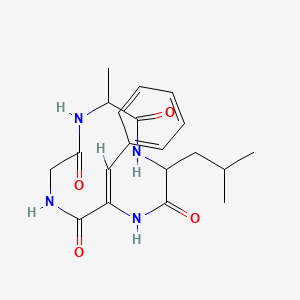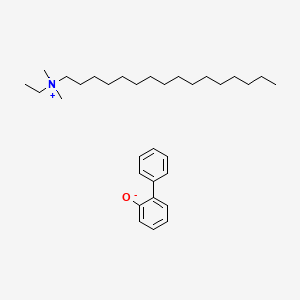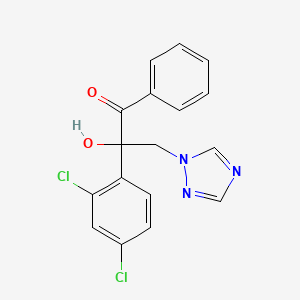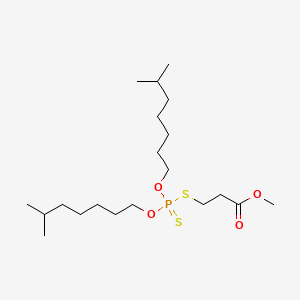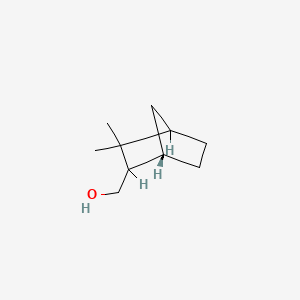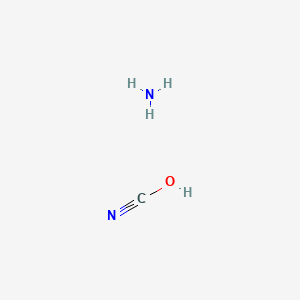
Ammonium isocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium isocyanate is an inorganic compound with the formula [NH4]+[OCN]−. It is a colorless, solid salt that is known for its role in the historical Wöhler synthesis, which demonstrated the conversion of ammonium cyanate into urea. This reaction was pivotal in the development of organic chemistry as it challenged the concept of vitalism by showing that organic compounds could be synthesized from inorganic precursors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ammonium isocyanate can be prepared by mixing solutions of ammonium chloride and potassium cyanate. The reaction proceeds as follows: [ \text{NH4Cl} + \text{KOCN} \rightarrow \text{NH4OCN} + \text{KCl} ] This reaction is typically carried out in aqueous solution and requires heating to ensure complete reaction .
Industrial Production Methods: While this compound is not typically produced on an industrial scale due to its instability and tendency to decompose into urea, the preparation methods used in laboratories involve similar principles. The reaction conditions are carefully controlled to prevent decomposition and ensure the purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Ammonium isocyanate undergoes several types of chemical reactions, including:
Decomposition: It decomposes to form ammonia and cyanic acid, which subsequently react to produce urea: [ \text{NH4OCN} \rightarrow \text{NH3} + \text{HOCN} \rightarrow (\text{NH2})2\text{CO} ]
Hydrolysis: In the presence of water, this compound hydrolyzes to form urea and carbon dioxide: [ \text{NH4OCN} + \text{H2O} \rightarrow (\text{NH2})2\text{CO} + \text{CO2} ]
Common Reagents and Conditions:
Reagents: Ammonium chloride, potassium cyanate, water.
Conditions: Aqueous solution, heating to facilitate the reaction.
Major Products:
Wissenschaftliche Forschungsanwendungen
Ammonium isocyanate has several applications in scientific research, particularly in the fields of chemistry and materials science:
Synthesis of Urea: The Wöhler synthesis, which involves the conversion of this compound to urea, is a fundamental reaction in organic chemistry.
Polyurethane Production:
Wirkmechanismus
The mechanism by which ammonium isocyanate exerts its effects involves its decomposition into ammonia and cyanic acid, followed by the formation of urea. This process can be described by the following steps:
Decomposition: this compound decomposes to form ammonia and cyanic acid.
Reaction with Water: Cyanic acid reacts with water to form urea and carbon dioxide.
Formation of Urea: The overall reaction results in the formation of urea, a stable organic compound.
Vergleich Mit ähnlichen Verbindungen
Ammonium isocyanate can be compared with other similar compounds, such as:
Ammonium Cyanate: An inorganic compound with the formula [NH4]+[OCN]−, which is structurally similar to this compound but differs in its reactivity and stability.
This compound is unique in its ability to decompose into urea, a reaction that has significant historical and scientific importance. Its reactivity and applications make it a valuable compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
22981-32-4 |
|---|---|
Molekularformel |
CH4N2O |
Molekulargewicht |
60.056 g/mol |
IUPAC-Name |
azane;cyanic acid |
InChI |
InChI=1S/CHNO.H3N/c2-1-3;/h3H;1H3 |
InChI-Schlüssel |
QYTOONVFPBUIJG-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)O.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



